![molecular formula C20H22N2O3S B2668298 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide CAS No. 1706057-39-7](/img/structure/B2668298.png)
7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide
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Overview
Description
The compound “7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The N-benzyl-1,4-thiazepane-4-carboxamide part suggests the presence of a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Anticancer Applications
Compounds with the benzo[d][1,3]dioxol-5-yl structure have been used in the design and synthesis of anticancer drugs . For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Detection of Carcinogenic Lead
Compounds with the benzo[d][1,3]dioxol-5-yl structure have also been used for the detection of carcinogenic heavy metal ions, such as lead (Pb2+) . A sensor was developed using a derivative of this compound, which showed high sensitivity and selectivity towards Pb2+ .
Rheumatoid Arthritis Treatment
Some compounds with the benzo[d][1,3]dioxol-5-yl structure are used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .
Antitumor Applications
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Mechanism of Action
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-13-15-4-2-1-3-5-15)22-9-8-19(26-11-10-22)16-6-7-17-18(12-16)25-14-24-17/h1-7,12,19H,8-11,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZKXUWTUHQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide |
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